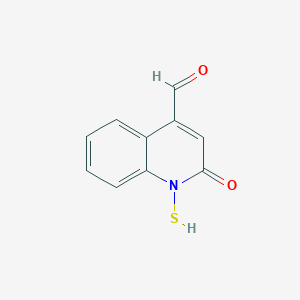

N-Mercapto-4-formylcarbostyril

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1-sulfanylquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFEQYCJVHPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348373 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402934-24-1 | |

| Record name | N-Mercapto-4-formylcarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aeruginaldehyde Biosynthesis in Pseudomonas fluorescens

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unraveling the Serendipitous Synthesis of a Bioactive Aldehyde

In the intricate world of bacterial secondary metabolism, the pathways leading to the production of bioactive molecules are not always linear or dedicated. Such is the case with aeruginaldehyde in Pseudomonas fluorescens. This thiazolyl aldehyde, initially drawing attention for its potential role in cell-cell communication, is now understood to be a fascinating byproduct of a pathway dedicated to a more fundamental process: iron acquisition. This guide provides a comprehensive technical overview of aeruginaldehyde's origins, delving into the genetic and biochemical machinery of the pyochelin biosynthetic pathway from which it derives. We will explore the key enzymatic steps, the regulatory networks that govern its production, and provide field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this metabolic intersection and wish to harness it for scientific or therapeutic advancement.

The Pyochelin Pathway: The True Origin of Aeruginaldehyde

Aeruginaldehyde is not the product of a standalone biosynthetic gene cluster. Instead, its formation is intrinsically linked to the synthesis of the siderophore pyochelin. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron in iron-limiting environments. In Pseudomonas fluorescens, the production of pyochelin is a crucial survival mechanism.

The biosynthesis of pyochelin is orchestrated by the pch gene cluster, which typically includes the following key genes: pchA, pchB, pchC, pchD, pchE, pchF, pchG, pchH, pchI, and the regulator pchR.[1] The core of this pathway involves a non-ribosomal peptide synthetase (NRPS) assembly line.

Aeruginaldehyde is believed to be derived from dihydroaeruginoic acid (Dha), an intermediate in the pyochelin pathway that can be released from the NRPS enzyme PchE.[2][3] This release is thought to be a metabolic "shunt," and the subsequent conversion of Dha to aeruginaldehyde may occur spontaneously or be enzymatically catalyzed.

The Genetic Blueprint: The pch Gene Cluster

The pch gene cluster is the cornerstone of pyochelin and, consequently, aeruginaldehyde biosynthesis. The organization of this cluster can vary slightly between different Pseudomonas species and strains, but a conserved set of genes is responsible for the core synthesis.

| Gene | Encoded Protein | Function in Pyochelin Biosynthesis |

| pchA | Isochorismate synthase | Converts chorismate to isochorismate, the first step in salicylate synthesis.[4] |

| pchB | Isochorismate-pyruvate lyase | Converts isochorismate to salicylate.[4] |

| pchD | Salicylate-adenylating enzyme | Activates salicylate for loading onto the NRPS machinery.[4] |

| pchE | NRPS (Module 1) | Incorporates the first cysteine residue and forms a thiazoline ring, producing dihydroaeruginoic acid (Dha).[4] |

| pchF | NRPS (Module 2) | Adds the second cysteine residue and modifies it.[5] |

| pchG | Reductase | Reduces the second thiazoline ring to a thiazolidine.[1][5] |

| pchR | Transcriptional regulator | An AraC-type transcriptional activator that positively regulates the expression of the pch genes in response to pyochelin.[1] |

The Biochemical Cascade: From Chorismate to Aeruginaldehyde's Precursor

The synthesis of aeruginaldehyde's immediate precursor, dihydroaeruginoic acid (Dha), is a multi-step enzymatic process:

-

Salicylate Formation: The pathway initiates with the conversion of chorismate, a key intermediate of the shikimate pathway, into salicylate. This two-step process is catalyzed by PchA and PchB.[4]

-

Salicylate Activation: The resulting salicylate is then activated by PchD, an adenylating enzyme, which prepares it for loading onto the NRPS machinery.[4]

-

NRPS-mediated Assembly and Dha Release: The activated salicylate is transferred to the first module of the NRPS, PchE. PchE then incorporates a molecule of L-cysteine and catalyzes its cyclization to form a thiazoline ring. The resulting intermediate, dihydroaeruginoic acid (Dha), can be released from PchE at this stage, particularly during the assembly of the PchE and PchF modules.[2][6] This released Dha is the direct precursor to aeruginaldehyde.

Regulation of the Pyochelin Pathway: A Symphony of Iron and Self-Induction

The production of pyochelin, and by extension aeruginaldehyde, is tightly regulated to ensure it only occurs when needed, primarily under iron-limiting conditions. This regulation occurs at the transcriptional level and involves both a global iron-responsive repressor and a pathway-specific activator.

-

Iron Repression via Fur: The primary regulator of iron homeostasis in many bacteria is the Ferric Uptake Regulator (Fur). In the presence of sufficient iron, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including the pch operons, and represses their transcription. When iron levels are low, Fur is inactive, and the repression is lifted.[7]

-

Positive Autoregulation by PchR: The pch gene cluster contains its own transcriptional activator, PchR. This AraC-type regulator is thought to be activated by pyochelin itself, creating a positive feedback loop.[1] This autoregulation allows for a rapid and robust production of pyochelin once initiated.

Experimental Methodologies: A Practical Guide to Studying Aeruginaldehyde Biosynthesis

Investigating the biosynthesis of aeruginaldehyde requires a multi-faceted approach, combining microbiological, biochemical, and analytical techniques. The following section provides detailed, field-proven protocols for key experiments.

Culturing Pseudomonas fluorescens for Siderophore Production

The key to maximizing the production of pyochelin and its byproducts is to create an iron-deficient environment.

Protocol 1: Preparation of Iron-Deficient Succinate Medium

-

Glassware Preparation: To minimize iron contamination, all glassware should be washed with a detergent, rinsed thoroughly with deionized water, and then soaked in 6 M HCl overnight. Following the acid wash, rinse the glassware extensively with high-purity, deionized water.

-

Medium Composition (per liter):

-

K₂HPO₄: 6.0 g

-

KH₂PO₄: 3.0 g

-

(NH₄)₂SO₄: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

Succinic acid: 4.0 g

-

-

pH Adjustment: Adjust the pH of the medium to 7.0 with NaOH.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Inoculation and Incubation: Inoculate the iron-deficient succinate medium with an overnight culture of P. fluorescens. Incubate at 25-30°C with vigorous shaking (200 rpm) for 24-48 hours.[8] Siderophore production typically peaks in the late exponential to early stationary phase.

Extraction and Purification of Aeruginaldehyde and Related Molecules

This protocol is adapted from methods used for pyochelin extraction and can be optimized for aeruginaldehyde.

Protocol 2: Solvent Extraction of Pyochelin and its Derivatives

-

Culture Centrifugation: Centrifuge the bacterial culture (e.g., 500 mL) at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Acidification: Acidify the supernatant to a pH of approximately 2.0 with concentrated HCl or citric acid.[9] This step protonates the phenolic hydroxyl groups, increasing the hydrophobicity of the molecules.

-

Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate. Pool the organic phases.

-

Drying and Concentration: Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude extract can be further purified by silica gel column chromatography or high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC-MS/MS

A sensitive and specific method for quantifying aeruginaldehyde is crucial for studying its production under different conditions. The following is a template method that can be adapted from protocols for similar compounds.[10]

Protocol 3: LC-MS/MS Quantification of Aeruginaldehyde

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient should be optimized to achieve good separation of aeruginaldehyde from other components in the extract.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for aeruginaldehyde will need to be determined by infusing a pure standard.

-

-

Quantification: Generate a standard curve using a purified aeruginaldehyde standard of known concentrations.

Genetic Manipulation: Creating a pch Gene Knockout

Creating a clean, unmarked deletion of a gene in the pch cluster is essential for confirming its role in aeruginaldehyde biosynthesis. This protocol utilizes homologous recombination with a suicide vector containing a counter-selectable marker like sacB.[7][11]

Protocol 4: Unmarked Gene Deletion in P. fluorescens

-

Constructing the Deletion Vector:

-

Amplify by PCR the upstream and downstream homologous regions (approx. 500-1000 bp each) flanking the target pch gene.

-

Use a technique like Gibson assembly or overlap extension PCR to fuse these two fragments together and clone them into a suicide vector containing an antibiotic resistance marker and the sacB gene (e.g., pEX18Tc).[1]

-

-

Introducing the Vector into P. fluorescens:

-

Transform the constructed plasmid into a suitable E. coli strain (e.g., a strain with the necessary machinery for conjugation).

-

Transfer the plasmid from E. coli to P. fluorescens via biparental or triparental mating.

-

-

Selection for Single Crossovers (Integration):

-

Plate the conjugation mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance and a counter-selective agent for the E. coli donor. This selects for P. fluorescens cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Selection for Double Crossovers (Excision):

-

Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the plasmid.

-

Plate the culture on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Therefore, only cells that have lost the plasmid through a second recombination event will survive.

-

-

Screening for the Deletion:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to identify clones that have undergone the desired allelic exchange, resulting in the deletion of the gene. Confirm the deletion by DNA sequencing.

-

Concluding Remarks and Future Directions

The study of aeruginaldehyde biosynthesis in Pseudomonas fluorescens offers a compelling case study in the economy of microbial metabolism, where a single pathway can be a source of multiple bioactive compounds. A thorough understanding of the pyochelin biosynthetic pathway and its regulation is paramount for any investigation into aeruginaldehyde. The experimental protocols provided in this guide offer a robust framework for researchers to dissect this fascinating biological system.

Future research in this area could focus on several key questions:

-

What are the precise enzymatic or non-enzymatic mechanisms that govern the conversion of dihydroaeruginoic acid to aeruginaldehyde?

-

What is the physiological and ecological significance of aeruginaldehyde for P. fluorescens?

-

Can the pyochelin biosynthetic pathway be engineered to overproduce aeruginaldehyde for potential biotechnological or pharmaceutical applications?

By building upon the foundational knowledge and methodologies presented here, the scientific community can continue to unravel the complexities of aeruginaldehyde biosynthesis and unlock its full potential.

References

- Gasser, V., Guillon, L., Cunrath, O., & Schalk, I. J. (2015). Cellular organization of siderophore biosynthesis in Pseudomonas aeruginosa: Evidence for siderosomes. Journal of Inorganic Biochemistry, 148, 27–34.

- Lim, C. K., Hassan, K. A., Tetu, S. G., Loper, J. E., & Paulsen, I. T. (2012). The Effect of Iron Limitation on the Transcriptome and Proteome of Pseudomonas fluorescens Pf-5. PLOS ONE, 7(6), e39139.

-

A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. (n.d.). Gavin Publishers. Retrieved January 25, 2026, from [Link]

- Benabdellah, M., et al. (2007). Effect of iron and growth inhibitors on siderophores production by Pseudomonas fluorescens.

- Trapet, P., et al. (2016). The Pseudomonas fluorescens Siderophore Pyoverdine Weakens Arabidopsis thaliana Defense in Favor of Growth in Iron-Deficient Conditions. Plant Physiology, 171(1), 675-693.

-

Steps of biosynthesis pathway of pyochelin siderophore in Pseudomonas aeruginosa. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Reimmann, C., et al. (2001). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. Journal of Bacteriology, 183(3), 813-820.

-

EvolvingSTEM. (n.d.). Pseudomonas fluorescens Experimental Evolution Protocol. Retrieved January 25, 2026, from [Link]

- A. A. M. Abd El-Fattah, A. A. M. (2015). A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline. MDPI.

- Young, C. C., et al. (2016). Perchlorate Reductase Is Distinguished by Active Site Aromatic Gate Residues. Journal of Biological Chemistry, 291(16), 8507-8516.

- D'Alonzo, F., et al. (2020). Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques. Analytical and Bioanalytical Chemistry, 412(29), 8177-8191.

- Sharma, A., & Johri, B. N. (2003).

-

Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections. (2021). eLife, 10, e69424.

- Harrison, F., et al. (2013). Siderophore cooperation of the bacterium Pseudomonas fluorescens in soil. Proceedings of the Royal Society B: Biological Sciences, 280(1762), 20130602.

- Han, Y., & Wu, M. (2023). Protocol for Constructing a Gene Knockout in Pseudomonas Using pT18mobsacB. Bio-protocol, 13(20), e4821.

- Loibl, F. M., et al. (2011). Development of a Method for Markerless Gene Deletion in Pseudomonas putida. Applied and Environmental Microbiology, 77(13), 4638-4643.

- Youard, Z. A., et al. (2007). Pseudomonas fluorescens CHA0 produces enantio-pyochelin, the optical antipode of the Pseudomonas aeruginosa siderophore pyochelin. Journal of Biological Chemistry, 282(49), 35546-35553.

-

Analysing the integrated quorum sensing (iqs) system and its potential role in Pseudomonas aeruginosa pathogenesis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Lim, C. K., et al. (2012). The Effect of Iron Limitation on the Transcriptome and Proteome of Pseudomonas fluorescens Pf-5. PLOS ONE, 7(6), e39139.

-

(PDF) Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF, are induced by extracellular pyochelin in Pseudornonas aeruginosa. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Cornelis, P. (2020). Putting an end to the Pseudomonas aeruginosa IQS controversy. MicrobiologyOpen, 9(5), e962.

- Extraction and purification of pyocyanin: a simpler and more reliable method. (2018).

- Maximization of Siderophores Production from Biocontrol Agents, Pseudomonas aeruginosa F2 and Pseudomonas fluorescens JY3 Using Batch and Exponential Fed-Batch Ferment

- Cox, C. D., et al. (1981). Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa. Journal of Bacteriology, 148(2), 5344-5351.

-

Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 25, 2026, from [Link]

- Welsch, R., & Beyer, P. (2019). Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro. Methods in Molecular Biology, 2083, 25-37.

- Draft Genome Sequences of Seven 4-Formylaminooxyvinylglycine Producers Belonging to the Pseudomonas fluorescens Species Complex. (2018). Microbiology Resource Announcements, 6(12).

- Modulation of Siderophore Production by Pseudomonas fluorescens Through the Manipulation of the Culture Medium Composition. (2020). ReCIPP.

- CN102517226A - Pseudomonas fluorescens preparation and application thereof. (n.d.). Google Patents.

- Development of a Method for Markerless Gene Deletion in Pseudomonas putida. (2011). Applied and Environmental Microbiology, 77(13), 4638-4643.

- Extraction and purification of pyocyanin: a simpler and more reliable method. (2018).

- Pseudomonas fluorescens Filamentous Hemagglutinin, an Iron-Regulated Protein, Is an Important Virulence Factor that Modulates Bacterial Pathogenicity. (2018). Frontiers in Cellular and Infection Microbiology, 8, 105.

- Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa. (2024). JoVE.

- Quantitative LC-MS/MS Analysis of Endogenous Pseudomonas aeruginosa Isomeric Metabolites Biliverdin IX Alpha, Beta, and Delta in Cell Culture Supernatant, Cell Pellet, and Lung Tissue. (2022). Journal of the American Society for Mass Spectrometry, 33(4), 634-642.

- Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. (2023). MDPI.

- Siderophore–Pt(IV) Conjugates as Tools to Probe Cytoplasmic Cargo Delivery to Gram-Negative Bacteria. (2021). Journal of the American Chemical Society, 143(31), 12051-12060.

- Iron-regulated metabolites produced by Pseudomonas fluorescens WCS374r are not required for eliciting induced systemic resistance against Pseudomonas syringae pv. tomato in Arabidopsis. (2003). Molecular Plant-Microbe Interactions, 16(2), 155-162.

-

Methods using homologous recombination for gene deletions, with details for each method described in the text. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- (PDF) A rapid seamless method for gene knockout in Pseudomonas aeruginosa. (2017).

- Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study applic

Sources

- 1. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Method for Markerless Gene Deletion in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An improved method for rapid generation of unmarked Pseudomonas aeruginosa deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa [jove.com]

- 10. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]

- 11. researchgate.net [researchgate.net]

"2-(2-hydroxyphenyl)thiazole-4-carbaldehyde discovery and isolation"

An In-depth Technical Guide to the Synthesis and Isolation of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and isolation protocol for 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed, scientifically grounded framework for the preparation and purification of this valuable molecule. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole core. This guide elucidates the mechanistic underpinnings of the reaction, details the necessary starting materials and reagents, and provides step-by-step protocols for synthesis, isolation, and characterization. The content is supported by in-text citations to authoritative sources and includes visual aids in the form of tables and diagrams to enhance understanding.

Introduction: The Significance of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapeutics.[1] The specific compound, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, and its derivatives are of particular interest due to their unique photophysical properties. Many 2-(2-hydroxyphenyl)thiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a large Stokes shift and makes them promising candidates for fluorescent probes and sensors.[2] The presence of the aldehyde functional group at the 4-position provides a versatile handle for further chemical modifications, allowing for the development of a diverse library of derivatives with tailored biological activities and photophysical characteristics. This guide aims to provide a clear and reproducible methodology for the synthesis and isolation of this key intermediate, thereby facilitating further research and development in this area.

Synthetic Strategy: A Hantzsch-Based Approach

The synthesis of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde can be efficiently achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[3] Our retrosynthetic analysis identifies two key precursors: 2-hydroxythiobenzamide and a suitable α-halo-formyl synthon .

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis and purification of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde.

Experimental Protocols

Synthesis of Precursor 1: 2-Hydroxythiobenzamide

The conversion of an amide to a thioamide is a crucial first step. Lawesson's reagent is a widely used and effective thionating agent for this transformation.[4]

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend salicylamide (1 eq.) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq.) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the resulting solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-hydroxythiobenzamide.

-

Synthesis of Precursor 2: 3-Bromo-2-oxopropanal

The α-halo-formyl synthon can be prepared by the bromination of a suitable starting material. For the purpose of this guide, we will consider the direct bromination of an appropriate precursor. Note: 3-bromo-2-oxopropanal is highly reactive and is often generated in situ or used immediately after preparation.

Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve the chosen starting material (e.g., 2-oxopropanal) in a suitable solvent such as chloroform or acetic acid.

-

Bromination: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Isolation: Once the reaction is complete, the crude 3-bromo-2-oxopropanal solution can often be used directly in the subsequent Hantzsch cyclization.

Hantzsch Cyclization: Synthesis of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde

This step involves the condensation and cyclization of the two prepared precursors. The following protocol is adapted from established procedures for the synthesis of similar thiazole derivatives.[5]

Caption: Plausible reaction mechanism for the Hantzsch synthesis of the target molecule.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxythiobenzamide (1 eq.) in absolute ethanol.

-

Addition of Precursor 2: To this solution, add the crude solution of 3-bromo-2-oxopropanal (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation of Crude Product:

-

Cool the reaction mixture to room temperature.

-

A precipitate of the crude product should form. If not, the solvent volume can be reduced under vacuum to induce precipitation.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification

Recrystallization is an effective method for purifying the crude product.

Protocol:

-

Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the hydroxyphenyl ring (multiplets, ~6.8-7.8 ppm). - Thiazole proton (singlet, ~8.0-8.5 ppm). - Aldehyde proton (singlet, ~9.5-10.0 ppm). - Phenolic hydroxyl proton (broad singlet, variable chemical shift). |

| ¹³C NMR | - Aromatic carbons (~115-160 ppm). - Thiazole ring carbons (~120-170 ppm). - Aldehyde carbonyl carbon (~185-195 ppm). |

| IR Spectroscopy | - O-H stretch (broad, ~3100-3400 cm⁻¹). - C-H stretch (aromatic, ~3000-3100 cm⁻¹). - C=O stretch (aldehyde, ~1680-1700 cm⁻¹). - C=N stretch (thiazole ring, ~1550-1600 cm⁻¹).[7] |

| Mass Spectrometry | - Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Fragmentation pattern showing cleavage of the thiazole ring.[8] |

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and isolation of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, a compound with significant potential in various scientific domains. By leveraging the Hantzsch thiazole synthesis, researchers can access this valuable intermediate in good yield and purity. The provided protocols, grounded in established chemical literature, offer a solid foundation for the successful preparation and subsequent derivatization of this and related compounds. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Al-Warhi, T., Al-Ansari, A. M., El-Sayed, W. M., El-Gamal, K. M., & El-Gazzar, A. R. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. [Link]

-

Banerjee, B., & Roy, S. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(14), 9576-9588. [Link]

-

Hsieh, C. C., et al. (2011). 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3262. [Link]

-

Urich, D. L., & Hribar, J. D. (1979). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of Pharmaceutical Sciences, 68(3), 326-329. [Link]

-

Fang, S., et al. (2020). Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2'-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 235, 118214. [Link]

-

Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 9(3), 214-216. [Link]

- Bdaiwi, Z. M., et al. (2020). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. International Journal of Pharmaceutical Research, 12(2).

-

Google Patents. (n.d.). benz[1][4] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid. Retrieved from

-

WIPO. (n.d.). WO/2003/091230 PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

ResearchGate. (n.d.). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch cyclization of α-chloro carbonyl compounds and thiobenzamides. Retrieved from [Link]

Sources

- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical investigation on the ESIPT mechanism and fluorescent sensing mechanism of 2-(2'-hydroxyphenyl) thiazole-4-carboxaldeyde in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Aeruginaldehyde: A Technical Guide for Researchers

A Note on Chemical Identity: This guide focuses on the biological activities of a molecule initially identified as N-Mercapto-4-formylcarbostyril. However, subsequent structural analyses have revised its identity to 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde , now commonly referred to as aeruginaldehyde .[1][2] This document will use the revised and accurate nomenclature, while acknowledging its historical designation to ensure clarity for researchers familiar with earlier literature.

Introduction

Aeruginaldehyde is a secondary metabolite produced by various species of the bacterium Pseudomonas.[1][2] Initially isolated from Pseudomonas fluorescens, its true chemical structure as a thiazole derivative, rather than a carbostyril, has been a subject of scientific clarification.[1] This technical guide provides a comprehensive overview of the known biological activities of aeruginaldehyde, with a primary focus on its antifungal properties against phytopathogenic fungi. We will delve into its biosynthesis, mechanism of action, and detailed experimental protocols for its evaluation, offering valuable insights for researchers in drug discovery, agricultural science, and microbiology.

Chemical Structure and Biosynthesis

The correct structure of aeruginaldehyde is 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde. It is a byproduct of the pyochelin biosynthesis pathway, a siderophore production route common in Pseudomonas species.[1][2] The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system.

Caption: Biosynthetic pathway of aeruginaldehyde as a byproduct of pyochelin synthesis.

Antifungal Activity: A Primary Focus

The most well-documented biological activity of aeruginaldehyde and its close structural analog, aerugine [4-hydroxymethyl-2-(2-hydroxyphenyl)-2-thiazoline], is its potent antifungal action, particularly against a range of plant pathogenic fungi.[3][4]

Spectrum of Activity

Studies on aerugine have demonstrated significant inhibitory effects on the mycelial growth of several important phytopathogens. The Minimum Inhibitory Concentrations (MICs) for aerugine have been determined for a variety of fungal species, providing a quantitative measure of its antifungal potency.[3][4]

| Fungal Species | Minimum Inhibitory Concentration (MIC) of Aerugine (µg/mL) |

| Colletotrichum orbiculare | 10 |

| Phytophthora capsici | 10 |

| Pythium ultimum | 10 |

| Botrytis cinerea | 30 |

| Cladosporium cucumerinum | 30 |

| Magnaporthe grisea | 30 |

| Alternaria mali | 50 |

| Cylindrocarpon destructans | 50 |

| Didymella bryoniae | 50 |

| Aspergillus niger | >100 |

| Fusarium oxysporum | >100 |

| Rhizoctonia solani | >100 |

Data sourced from studies on aerugine, a closely related analog of aeruginaldehyde.[3][4]

It is noteworthy that aerugine showed no significant activity against yeasts and bacteria at concentrations up to 100 µg/mL, suggesting a selective antifungal effect.[3][4]

Proposed Mechanism of Action

The precise mechanism of antifungal action for aeruginaldehyde has not been fully elucidated. However, based on the activity of other thiazole-containing antifungal agents, it is hypothesized to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis. The thiazole ring is a known pharmacophore in many antimicrobial compounds and may interact with essential fungal cellular components.

Other Potential Biological Activities: An Area for Future Research

While the antifungal properties of aeruginaldehyde are the most prominent, the broad biological activities of compounds produced by Pseudomonas aeruginosa suggest that other activities may be present but are yet to be thoroughly investigated.

-

Antibacterial Activity: As mentioned, the close analog aerugine did not exhibit significant antibacterial activity.[3][4] However, some peptides derived from Pseudomonas aeruginosa have shown antibacterial effects.[5][6] Further investigation is needed to definitively rule out any antibacterial action of aeruginaldehyde itself.

-

Anticancer Activity: Certain metabolites from Pseudomonas aeruginosa, such as pyoverdine and the peptide Azurin-p28, have demonstrated anticancer properties.[7][8][9] A study on (R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid, a compound with a similar structural backbone to aeruginaldehyde, has shown in vitro anticancer activity.[10] This suggests that exploring the anticancer potential of aeruginaldehyde could be a promising research avenue.

-

Anti-inflammatory Activity: Some extracts and purified products from Pseudomonas aeruginosa, like 1-hydroxyphenazine, have been shown to possess anti-inflammatory effects.[11][12] Given that other thiazole derivatives have also been investigated for anti-inflammatory properties, this is another area where aeruginaldehyde might exhibit interesting bioactivity.[13]

Experimental Protocols: A Guide for In Vitro Evaluation

The following protocols are adapted from standardized methods for antifungal susceptibility testing and can be applied to the evaluation of aeruginaldehyde against phytopathogenic fungi.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Aeruginaldehyde Stock Solution: Dissolve a known weight of aeruginaldehyde in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Add a suitable fungal growth medium, such as Potato Dextrose Broth (PDB), to the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the aeruginaldehyde stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., a spore suspension or mycelial fragments) in sterile water or a suitable buffer. The concentration should be adjusted to a specific cell density (e.g., 10^4 to 10^5 CFU/mL).

-

Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no fungus) controls.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) for a period of 48 to 72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of aeruginaldehyde at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.[14]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Step-by-Step Methodology:

-

Inoculation of Agar Plates: A standardized suspension of the test fungus is uniformly spread onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar - PDA).

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of aeruginaldehyde and placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under conditions that are optimal for fungal growth.

-

Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the clear zone of no growth around the disk.

Conclusion and Future Directions

Aeruginaldehyde, correctly identified as 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde, is a promising natural product with significant and selective antifungal activity against a range of phytopathogenic fungi. This technical guide has provided a comprehensive overview of its biosynthesis, biological activities, and methodologies for its evaluation.

Future research should focus on:

-

Elucidating the precise mechanism of antifungal action.

-

Conducting a broader screening of aeruginaldehyde against a more extensive panel of fungal pathogens, including clinically relevant species.

-

Investigating its potential anticancer and anti-inflammatory properties through targeted in vitro and in vivo studies.

-

Optimizing its synthesis to enable further preclinical development.

The unique chemical structure and potent biological activity of aeruginaldehyde make it a compelling candidate for further investigation in the development of novel antifungal agents for both agricultural and potentially clinical applications.

References

-

Moon, S. S., et al. (2004). Isolation and Antifungal and Antioomycete Activities of Aerugine Produced by Pseudomonas fluorescens Strain MM-B16. Applied and Environmental Microbiology, 70(12), 7321–7330. [Link]

-

Moon, S. S., et al. (2004). Isolation and antifungal and antioomycete activities of aerugine produced by Pseudomonas fluorescens strain MM-B16. PubMed, 15574928. [Link]

-

Colombo, A. L., et al. (2017). Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. Frontiers in Microbiology, 8, 36. [Link]

-

Mercer, D. K., et al. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 9(12), 859. [Link]

-

Espinel-Ingroff, A., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 57. [Link]

-

Huband, M. D., et al. (2016). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 60(11), 6939–6944. [Link]

-

Fisher, B. T., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S29–S36. [Link]

-

de la Fuente-Núñez, C., et al. (2014). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Current Fungal Infection Reports, 8(4), 323–329. [Link]

-

Nazik, H., et al. (2021). Altered Pseudomonas Strategies to Inhibit Surface Aspergillus Colonies. Frontiers in Fungal Biology, 2, 755883. [Link]

-

Cornelis, P. (2019). Putting an end to the Pseudomonas aeruginosa IQS controversy. MicrobiologyOpen, 8(12), e962. [Link]

-

Amini, Y., et al. (2022). Anticancer activity of Pseudomonas aeruginosa derived peptide with iRGD in colon cancer therapy. Avicenna Journal of Medical Biotechnology, 14(3), 204–211. [Link]

-

Wang, B.-L., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(23), 4389. [Link]

-

Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Laboratory News, 43(9), 6-8. [Link]

-

Chen, Y., et al. (2023). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology, 14, 1243041. [Link]

-

Li, Y., et al. (2020). Anti-Inflammatory Effects of an Extract from Pseudomonas aeruginosa and Its Purified Product 1-Hydroxyphenazine on RAW264.7 Cells. Molecules, 25(18), 4272. [Link]

-

Karcz, D., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]

-

Fisher, B. T., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S29–S36. [Link]

-

Cornelis, P. (2019). Putting an end to the Pseudomonas aeruginosa IQS controversy. ResearchGate. [Link]

-

Li, Y., et al. (2020). Anti-Inflammatory Effects of an Extract from Pseudomonas aeruginosa and Its Purified Product 1-Hydroxyphenazine on RAW264.7 Cells. ResearchGate. [Link]

-

Stankovic, M., et al. (2024). Trends in Anti-Tumor Effects of Pseudomonas aeruginosa Mannose-Sensitive-Hemagglutinin (PA-MSHA): An Overview of Positive and Negative Effects. International Journal of Molecular Sciences, 25(3), 1541. [Link]

-

Amini, Y., et al. (2022). Anticancer activity of Pseudomonas aeruginosa derived peptide with iRGD in colon cancer therapy. PubMed, 35919426. [Link]

-

Roy, R., et al. (2023). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Budziak, I., et al. (2019). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. International Journal of Molecular Sciences, 20(21), 5497. [Link]

-

Chen, Y., et al. (2024). Antimicrobial mechanisms and antifungal activity of compounds generated by banana rhizosphere Pseudomonas aeruginosa Gxun-2 against fusarium oxysporum f. sp. cubense. Frontiers in Microbiology, 15, 1431604. [Link]

-

Piras, M., et al. (2023). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. International Journal of Molecular Sciences, 24(13), 10972. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Chen, Y., et al. (2023). Anti- Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. PubMed, 37681023. [Link]

-

Al-Dahmoshi, H. O. M., et al. (2021). Anticancer activity of pyoverdine (PVD) producing by antibiotic-resistant Pseudomonas aeruginosa isolated from burn and wound infections. ResearchGate. [Link]

-

Budziak, I., et al. (2019). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. ResearchGate. [Link]

-

Di Lodovico, S., et al. (2024). Aeruginaldehyde and rhamnolipids structures: (a) aeruginaldehyde; (b) the most abundant mono-rhamnolipid congener Rha-C10-C10. ResearchGate. [Link]

-

Lass-Flörl, C. (2004). S159 Antifungal Susceptibility Testing. Mycoses, 47(s1), 159-163. [Link]

-

Martelli, G., et al. (2023). Anti-Inflammatory Effects of Algae-Derived Biomolecules in Gut Health: A Review. Marine Drugs, 21(10), 515. [Link]

Sources

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Antifungal and Antioomycete Activities of Aerugine Produced by Pseudomonas fluorescens Strain MM-B16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and antifungal and antioomycete activities of aerugine produced by Pseudomonas fluorescens strain MM-B16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti- Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of Pseudomonas aeruginosa derived peptide with iRGD in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of Pseudomonas aeruginosa derived peptide with iRGD in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of an Extract from Pseudomonas aeruginosa and Its Purified Product 1-Hydroxyphenazine on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Emergence of Aeruginaldehyde: A Quorum Sensing Molecule Integrating Siderophore Biosynthesis and Virulence in Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). While the las, rhl, and pqs systems have been extensively studied, a fourth signaling molecule, aeruginaldehyde, also known as IQS (Integrating Quorum Sensing), has emerged as a critical player that integrates iron acquisition with the broader QS network. This technical guide provides an in-depth exploration of aeruginaldehyde, from its biosynthetic origins as a byproduct of the siderophore pyochelin pathway to its intricate role in modulating virulence gene expression. We will delve into the current understanding of its signaling mechanism, which diverges from the canonical ligand-receptor model and instead highlights a unique interaction with the PqsE-RhlR regulatory complex. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and target this novel signaling pathway in the fight against P. aeruginosa infections.

Introduction: The Quorum Sensing Network of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of life-threatening infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its success as a pathogen is largely attributed to its ability to coordinate the expression of virulence factors in a cell-density-dependent manner through quorum sensing (QS).[3][4] This intricate communication system relies on the production, release, and detection of small signaling molecules called autoinducers.[5]

The classical QS network in P. aeruginosa is comprised of three interconnected systems:

-

The las system: This system is considered to be at the top of the QS hierarchy and utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI and binds to the transcriptional regulator LasR.[6]

-

The rhl system: The rhl system is regulated by the las system and employs N-butyryl-L-homoserine lactone (C4-HSL) as its signaling molecule. C4-HSL is produced by RhlI and interacts with the transcriptional regulator RhlR.[1]

-

The pqs system: This system utilizes 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas quinolone signal (PQS), and its precursor, 2-heptyl-4-quinolone (HHQ).[7][8] The biosynthesis of these molecules is carried out by enzymes encoded by the pqsABCDE operon, and they activate the transcriptional regulator PqsR (also known as MvfR).[9][10]

These three systems form a complex regulatory network that controls the expression of a vast array of virulence factors, including proteases, elastases, exotoxins, and factors essential for biofilm formation.[11]

Aeruginaldehyde (IQS): The Fourth Signal

More recently, a fourth signaling molecule, 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde, named aeruginaldehyde or IQS, was identified.[1][12] Initially, its biosynthesis was erroneously attributed to the ambABCDE gene cluster.[13] However, it is now firmly established that aeruginaldehyde is a byproduct of the biosynthesis or degradation of the siderophore pyochelin.[2][14] This discovery unveiled a fascinating link between iron acquisition, a crucial process for bacterial survival in the host, and the QS network.

Chemical Structure of Aeruginaldehyde

The chemical structure of aeruginaldehyde is 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde.

Caption: Chemical structure of aeruginaldehyde.

Biosynthesis of Aeruginaldehyde: A Link to Pyochelin

Aeruginaldehyde is derived from the biosynthetic pathway of pyochelin, a siderophore produced by P. aeruginosa to scavenge iron from the environment.[3] The biosynthesis of pyochelin is encoded by the pch gene cluster (pchA-I).[15] The key intermediate that links pyochelin synthesis to aeruginaldehyde is dihydroaeruginoic acid (Dha).[2] Dha can be released during the assembly of the non-ribosomal peptide synthetase (NRPS) enzymes PchE and PchF.[16] It is hypothesized that aeruginaldehyde is then formed from Dha through a dehydration reaction.[13]

Caption: Simplified biosynthetic pathway of pyochelin and aeruginaldehyde.

The Signaling Role of Aeruginaldehyde: Beyond a Simple Receptor

Unlike the other QS molecules in P. aeruginosa, a dedicated, well-characterized receptor for aeruginaldehyde has not been definitively identified.[13] While the term "IqsR" was proposed, its role as a direct receptor remains unsubstantiated.[1] The current understanding of aeruginaldehyde's signaling mechanism centers on its interaction with the existing QS network, particularly through the PqsE protein.

The PqsE-RhlR Regulatory Hub

PqsE is an enzyme encoded by the pqsABCDE operon, but it is not essential for PQS biosynthesis.[4] Instead, PqsE has a crucial regulatory role, and it physically interacts with RhlR, the receptor for the rhl system's autoinducer, C4-HSL.[17] This interaction enhances the affinity of RhlR for its target DNA promoter regions, thereby amplifying the expression of rhl-dependent virulence factors.[9][17] The regulatory function of PqsE is independent of its enzymatic activity.[17]

The precise molecular mechanism by which aeruginaldehyde influences the PqsE-RhlR complex is an active area of research. It is plausible that aeruginaldehyde could act as a cofactor or an allosteric modulator of this protein complex, further fine-tuning its regulatory activity.

Caption: The PqsE-RhlR regulatory hub and the putative role of aeruginaldehyde.

Impact of Aeruginaldehyde on Virulence

By modulating the rhl quorum sensing system through the PqsE-RhlR complex, aeruginaldehyde indirectly influences the expression of a suite of virulence factors. These include:

-

Rhamnolipids: Biosurfactants that are crucial for biofilm formation, motility, and host cell lysis.[1]

-

Pyocyanin: A blue redox-active pigment that generates reactive oxygen species, leading to host cell damage.[14]

-

Elastase and Proteases: Enzymes that degrade host tissues and components of the immune system.

The integration of iron acquisition (via its link to pyochelin) with virulence factor regulation (via the QS network) allows P. aeruginosa to fine-tune its pathogenic potential in response to environmental cues, such as iron availability in the host.

Experimental Methodologies for Studying Aeruginaldehyde

Investigating the role of aeruginaldehyde requires a combination of analytical and biological assays. The following protocols provide a framework for studying this signaling molecule.

Extraction and Quantification of Aeruginaldehyde

Given its structural similarity to other quinolones, methods for extracting PQS and HHQ can be adapted for aeruginaldehyde.

Protocol: Liquid-Liquid Extraction of Aeruginaldehyde from Culture Supernatants

-

Culture Growth: Grow P. aeruginosa cultures in an appropriate medium (e.g., LB or a defined minimal medium) to the desired growth phase.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant.

-

Extraction:

-

Acidify the supernatant to a pH of approximately 3.0-4.0 with hydrochloric acid.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Vortex vigorously and allow the phases to separate.

-

Collect the organic (top) layer.

-

Repeat the extraction two more times, pooling the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled ethyl acetate under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol or acetonitrile for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile) can be used for separation.

-

Detection: Aeruginaldehyde can be detected by its UV absorbance. The optimal wavelength should be determined empirically, but a starting point can be around 300-350 nm.

-

Standard Curve: A standard curve of purified aeruginaldehyde of known concentrations must be generated for accurate quantification.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, LC-MS/MS is the preferred method. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can be used to detect and quantify aeruginaldehyde.[18] Specific parent and daughter ion transitions for aeruginaldehyde would need to be optimized.

Reporter Gene Assays for Aeruginaldehyde Activity

Since aeruginaldehyde influences the rhl and pqs systems, reporter strains with fluorescent or luminescent proteins fused to promoters of genes regulated by these systems can be used to indirectly measure its activity.

Protocol: rhlA-gfp Reporter Assay

-

Strains: Use a P. aeruginosa strain containing a plasmid with the promoter of the rhlA gene fused to a green fluorescent protein (gfp) gene. A wild-type and a pch mutant (unable to produce aeruginaldehyde) background should be used.

-

Culture Conditions: Grow the reporter strains in the presence and absence of exogenously added synthetic aeruginaldehyde.

-

Measurement: Measure the GFP fluorescence and the optical density (OD600) of the cultures at various time points.

-

Analysis: Normalize the fluorescence by the cell density (Fluorescence/OD600). An increase in normalized fluorescence in the presence of aeruginaldehyde would indicate its ability to upregulate the rhl system.

A similar approach can be used with a pqsA-gfp reporter to investigate the influence on the pqs system.[19]

Pyocyanin Production Assay

Pyocyanin production is a downstream output of the rhl and pqs systems and serves as a robust indicator of QS activity.

Protocol: Quantification of Pyocyanin

-

Culture Growth: Grow P. aeruginosa strains in a suitable medium for pyocyanin production (e.g., King's A medium).

-

Extraction:

-

Centrifuge the cultures and collect the supernatant.

-

Add chloroform to the supernatant and vortex to extract the blue pyocyanin into the organic phase.

-

Separate the chloroform layer and add 0.2 N HCl. Pyocyanin will move to the acidic aqueous phase, which will turn pink.

-

-

Quantification:

-

Measure the absorbance of the pink solution at 520 nm.

-

Calculate the pyocyanin concentration using the extinction coefficient for pyocyanin at this wavelength.

-

Summary and Future Directions

Aeruginaldehyde represents a fascinating intersection of primary metabolism (iron acquisition) and the complex regulatory network of quorum sensing in P. aeruginosa. Its biosynthesis from the pyochelin pathway and its modulatory role, likely through the PqsE-RhlR complex, highlight the intricate strategies this pathogen employs to adapt to its environment and orchestrate virulence.

For drug development professionals, the aeruginaldehyde signaling nexus presents novel therapeutic targets. Instead of traditional bactericidal or bacteriostatic approaches, targeting this pathway could lead to the development of anti-virulence therapies that disarm the pathogen without imposing strong selective pressure for resistance.

Future research should focus on:

-

Definitively identifying the direct molecular target of aeruginaldehyde: Does it bind to PqsE, RhlR, or another protein, or does it have a more indirect effect?

-

Elucidating the precise mechanism of action: How does aeruginaldehyde modulate the activity of the PqsE-RhlR complex?

-

Investigating the role of aeruginaldehyde in vivo: What is the significance of this signaling molecule in different infection models?

A deeper understanding of aeruginaldehyde's role in P. aeruginosa pathogenesis will undoubtedly open new avenues for the development of innovative strategies to combat this formidable pathogen.

References

-

Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019). Retrieved from [Link]

-

Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. (n.d.). Retrieved from [Link]

-

Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation. (n.d.). Retrieved from [Link]

-

Putting an end to the Pseudomonas aeruginosa IQS controversy. (2019). Retrieved from [Link]

-

Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research. (n.d.). Retrieved from [Link]

-

PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System. (n.d.). Retrieved from [Link]

-

A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges. (2024). Retrieved from [Link]

-

A glyoxal-specific aldehyde signaling axis in Pseudomonas aeruginosa that influences quorum sensing and infection. (n.d.). Retrieved from [Link]

-

The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa. (2022). Retrieved from [Link]

-

PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the RHL Quorum-Sensing System. (n.d.). Retrieved from [Link]

-

Analysing the integrated quorum sensing (iqs) system and its potential role in Pseudomonas aeruginosa pathogenesis. (2024). Retrieved from [Link]

-

Mass spectrometry analysis of P. aeruginosa pyoverdine and pyocyanin... (n.d.). Retrieved from [Link]

-

Biosynthetic pathway of enantio-pyochelin in P. protegens Pf-5. PchA... (n.d.). Retrieved from [Link]

-

Effect of pyocyanine, a pigment of Pseudomonas aeruginosa, on production of reactive nitrogen intermediates by murine alveolar macrophages. (n.d.). Retrieved from [Link]

- HPLC method for purifying organic compounds. (n.d.).

-

Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]

-

Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. (2023). Retrieved from [Link]

-

Pseudomonas aeruginosa as a Model To Study Chemosensory Pathway Signaling. (n.d.). Retrieved from [Link]

-

Figure 2: Pyocyanin production of P. aeruginosa in response to SH.... (n.d.). Retrieved from [Link]

-

Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]

-

Regulation of the Pseudomonas aeruginosa Quorum-Sensing Regulator VqsR. (n.d.). Retrieved from [Link]

-

Putting an end to the Pseudomonas aeruginosa IQS controversy. (n.d.). Retrieved from [Link]

-

Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]

-

Effect of media on pyocyanin production. (n.d.). Retrieved from [Link]

-

PqsA Promotes Pyoverdine Production via Biofilm Formation. (n.d.). Retrieved from [Link]

-

A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. (n.d.). Retrieved from [Link]

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Retrieved from [Link]

-

Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]

-

Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity. (n.d.). Retrieved from [Link]

-

Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database. (n.d.). Retrieved from [Link]

-

The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. (n.d.). Retrieved from [Link]

-

Decoding Quorum Sensing in Pseudomonas aeruginosa. (2023). Retrieved from [Link]

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). Retrieved from [Link]

-

Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. (2023). Retrieved from [Link]

-

Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. (n.d.). Retrieved from [Link]

-

PqsE adapts the activity of the Pseudomonas aeruginosa quorum-sensing transcription factor RhlR to both autoinducer concentration and promoter sequence identity. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative LC-MS/MS Analysis of Endogenous Pseudomonas aeruginosa Isomeric Metabolites Biliverdin IX Alpha, Beta, and Delta in Cell Culture Supernatant, Cell Pellet, and Lung Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Pseudomonas aeruginosa drug resistance using artificial intelligence and clinical MALDI-TOF mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PqsE functions independently of PqsR-Pseudomonas quinolone signal and enhances the rhl quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. Putting an end to the Pseudomonas aeruginosa IQS controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysing the integrated quorum sensing (iqs) system and its potential role in Pseudomonas aeruginosa pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]

- 19. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aeruginaldehyde (IQS): A Pivotal Signaling Molecule and Novel Antimicrobial Target in Pseudomonas aeruginosa

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and biofilm formation through a sophisticated cell-to-cell communication network known as quorum sensing (QS).[1] A key player in this intricate system is aeruginaldehyde, also identified as the Integrating Quorum Sensing (IQS) signal.[2][3] This molecule, a byproduct of the pyochelin siderophore biosynthetic pathway, acts not as a conventional antibiotic that directly kills bacteria, but as a critical signaling messenger that regulates the expression of a wide array of virulence factors.[2][3] However, its story is more complex; in specific interactions, a derivative of aeruginaldehyde exhibits direct antibiotic activity against its producer.[2] This guide provides an in-depth exploration of the multifaceted role of aeruginaldehyde, detailing its biosynthesis, its integration into the P. aeruginosa QS hierarchy, and its function as a regulator of pathogenicity. We will elucidate how targeting this signaling pathway represents a sophisticated anti-virulence strategy, offering a compelling alternative to traditional antibiotics. Furthermore, we will present detailed experimental protocols for researchers to investigate and exploit the aeruginaldehyde pathway for the development of next-generation antimicrobial therapies.

The Genesis of a Signal: Biosynthesis of Aeruginaldehyde

Aeruginaldehyde, chemically known as 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde, is not a product of a dedicated signaling molecule synthase.[1] Instead, its production is intrinsically linked to the iron-scavenging machinery of P. aeruginosa. It is a metabolic byproduct of the biosynthetic pathway for the siderophore pyochelin.[2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. The pyochelin pathway involves a series of enzymatic steps, and it has been demonstrated that aeruginaldehyde can be derived from the degradation of pyochelin or from intermediates released during the assembly process by non-ribosomal peptide synthetase (NRPS) enzymes.[3]

This dual function of the pyochelin pathway—producing both a vital siderophore for iron acquisition and a crucial signaling molecule—highlights the metabolic efficiency of P. aeruginosa. It ensures that the expression of virulence is tightly coupled to environmental cues like iron availability, a key indicator of the host environment.

Caption: Biosynthesis of Aeruginaldehyde from the Pyochelin Pathway.

The "Indirect" Antibiotic Action: An Anti-Virulence Approach

The primary mechanism through which aeruginaldehyde impacts P. aeruginosa fitness is not by direct bactericidal or bacteriostatic action, but by controlling the expression of genes that are essential for causing disease. This is the foundation of anti-virulence therapy, a strategy that aims to disarm pathogens rather than kill them.[4] By inhibiting virulence, the selective pressure for the development of resistance is theoretically reduced.[5]

P. aeruginosa possesses a complex and hierarchical QS network involving at least four interconnected systems: las, rhl, pqs, and iqs.[1]

-

Las system: Generally considered at the top of the hierarchy, it responds to the autoinducer 3-oxo-C12-HSL.

-

Rhl system: Controlled by the Las system, it responds to C4-HSL and governs the production of virulence factors like rhamnolipids and pyocyanin.[6]

-

PQS system: The Pseudomonas Quinolone Signal system uses 2-heptyl-3-hydroxy-4-quinolone as its signal and is also intertwined with the Las and Rhl systems.

Aeruginaldehyde functions as the signal for the IQS system , which integrates into this existing network, allowing the bacterium to fine-tune its virulence expression in response to specific environmental cues, such as phosphate starvation. Targeting the biosynthesis of aeruginaldehyde or the receptor that perceives it can therefore disrupt the entire virulence cascade.

Caption: Integration of Aeruginaldehyde (IQS) into the P. aeruginosa QS Network.

Cellular Effects and Regulated Virulence Factors

The activation of the QS network by signals including aeruginaldehyde leads to a coordinated change in gene expression, transforming the bacterium from a planktonic, relatively benign state to a pathogenic, biofilm-forming community.[1][7] Key virulence factors and phenotypes regulated by this network are summarized below.

| Virulence Factor/Phenotype | Function in Pathogenesis | QS System(s) Involved |

| Pyocyanin | A blue-green toxin that generates reactive oxygen species, causing oxidative stress and tissue damage in the host.[4][8] | Rhl, PQS |

| Rhamnolipids | Biosurfactants that are critical for biofilm formation, motility, and disrupting host cell membranes.[6][9] | Rhl |

| Elastase (LasB) | A protease that degrades host tissue components, including elastin, collagen, and immunoglobulins.[4][10] | Las, Rhl |

| Biofilm Formation | Creates a protected, sessile community of bacteria highly resistant to antibiotics and host immune responses.[1][11] | Las, Rhl, PQS, IQS |

| Swarming Motility | A form of flagella-driven surface movement that facilitates colonization and infection spread.[4] | Rhl |

| Efflux Pumps | Membrane proteins that actively pump antibiotics out of the bacterial cell, contributing to multidrug resistance.[9] | Multiple QS systems |

A Twist in the Tale: Direct Antibiotic Activity of an Aeruginaldehyde Conjugate

While aeruginaldehyde's primary role is signaling, research has uncovered a fascinating mechanism where it contributes to direct antibiotic activity.[2] In the presence of another bacterium, such as Burkholderia thailandensis, which produces the siderophore malleobactin, a chemical reaction occurs. Aeruginaldehyde is "captured" by malleobactin to form a new molecule: a nitrone conjugate named malleonitrone .[2]

This newly formed malleonitrone possesses antibiotic activity, specifically against the P. aeruginosa that produced the aeruginaldehyde in the first place.[2] This represents a sophisticated form of microbial warfare, where a signaling molecule is co-opted and transformed into a weapon. This discovery opens a new avenue for antibiotic development, suggesting that derivatives or conjugates of aeruginaldehyde could be designed as potent antibacterial agents.

Experimental Protocols for Investigating Aeruginaldehyde's Activity